1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

CAS No.: 1210183-87-1

Cat. No.: VC3376362

Molecular Formula: C10H19N3

Molecular Weight: 181.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210183-87-1 |

|---|---|

| Molecular Formula | C10H19N3 |

| Molecular Weight | 181.28 g/mol |

| IUPAC Name | 1-(1-tert-butyl-3-methylpyrazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C10H19N3/c1-7(11)9-6-13(10(3,4)5)12-8(9)2/h6-7H,11H2,1-5H3 |

| Standard InChI Key | FQUDDGOENFKEQS-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C(C)N)C(C)(C)C |

| Canonical SMILES | CC1=NN(C=C1C(C)N)C(C)(C)C |

Introduction

Chemical Structure and Properties

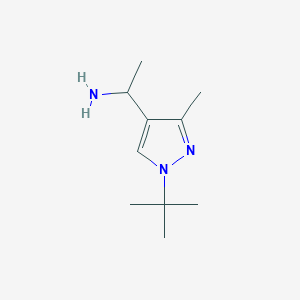

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine features a pyrazole core with three key functional groups: a tert-butyl group at the N1 position, a methyl group at the 3-position, and an ethylamine group at the 4-position. This specific arrangement of substituents contributes to its chemical behavior and potential biological activities.

Basic Identification Parameters

The compound is characterized by the following chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1210183-87-1 |

| Molecular Formula | C10H19N3 |

| Molecular Weight | 181.2780 g/mol |

| MDL Number | MFCD13196331 |

The molecular formula confirms the presence of 10 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms, consistent with the proposed structure . This information forms the foundation for understanding the compound's fundamental chemical nature and properties.

Physical Properties

The available data on physical properties is limited, but the following information has been documented:

| Property | Value |

|---|---|

| Physical State | Not specifically reported |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Storage Conditions | -4°C (1-2 weeks), -20°C (1-2 years) |

The recommended storage conditions suggest the compound may be temperature-sensitive, which is common for complex organic molecules with multiple functional groups . The lack of comprehensive physical property data indicates this compound may be primarily used in specialized research contexts rather than large-scale industrial applications.

Structural Relationships and Analogs

Understanding the compound's relationship to similar pyrazole derivatives provides valuable context for its potential chemical behaviors and applications.

Related Pyrazole Compounds

Several structurally related compounds share similarities with 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine:

-

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one: This analog contains a ketone group instead of an amine at the same position, representing a potential synthetic precursor or metabolite .

-

1-Butyl-3-methyl-1H-pyrazol-4-amine: This compound features a linear butyl group rather than the branched tert-butyl group, potentially affecting steric properties and receptor interactions .

-

(1R)-1-(1-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine: This structural isomer has the substituents at the 5-position instead of the 4-position and possesses specific stereochemistry (R configuration), which likely results in different biological activity profiles .

-

1-tert-Butyl-3-methyl-1H-pyrazol-5-amine: This simpler derivative lacks the ethyl component of the amine group, resulting in a different electronic distribution across the molecule .

These structural relationships provide insight into the chemical space occupied by 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine and suggest potential structure-activity relationships that might be exploited in drug development.

Applications and Research Significance

The available data suggests specific applications for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in research and analytical contexts.

Analytical Applications

The compound is primarily utilized as a reference substance for drug impurities and as a chemical reagent in research settings . This application is crucial in pharmaceutical quality control for several reasons:

-

It allows for accurate identification and quantification of potential impurities in drug substances

-

It facilitates the development and validation of analytical methods

-

It supports regulatory compliance by enabling the characterization of impurity profiles

The high purity grade (98%) at which the compound is commercially available further supports its use as an analytical standard .

| Hazard Statement | Description |

|---|---|

| H303 | May be harmful if swallowed |

| H313 | May be harmful in contact with skin |

| H333 | May be harmful if inhaled |

These hazard statements indicate moderate toxicity concerns, requiring appropriate safety measures during handling.

| Product Code | Quantity | Purity | Availability |

|---|---|---|---|

| HCR227459-50mg | 50mg | 98% | 4-7 weeks delivery time |

The relatively small package size and high purity level further support the compound's role as a specialized research tool rather than a bulk chemical.

Future Research Directions

Given the limited information available on 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, several research opportunities exist:

Structure-Activity Relationship Studies

Comparative studies with structural analogs could elucidate the impact of the specific substitution pattern on biological activity and physicochemical properties. This could involve systematic modifications of:

-

The tert-butyl group (size, branching pattern)

-

The position of substituents on the pyrazole ring

-

The ethylamine moiety (chain length, additional functionalization)

Such studies would contribute to fundamental understanding of pyrazole chemistry and potentially identify optimized structures for specific applications.

Physical Property Characterization

Comprehensive characterization of physical properties would enhance understanding of this compound. Priority areas include:

-

Determination of melting and boiling points

-

Solubility profiles in various solvents

-

Stability studies under different conditions

-

Spectroscopic characterization (NMR, IR, MS)

This data would support formulation development and analytical method optimization for applications involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume